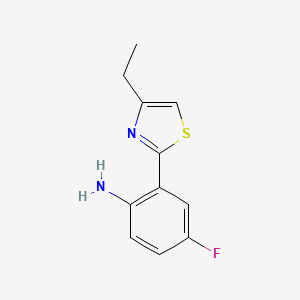

2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline

Description

2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline is an organic compound that features a thiazole ring substituted with an ethyl group and a fluorine atom on the aniline ring

Properties

CAS No. |

658076-58-5 |

|---|---|

Molecular Formula |

C11H11FN2S |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-(4-ethyl-1,3-thiazol-2-yl)-4-fluoroaniline |

InChI |

InChI=1S/C11H11FN2S/c1-2-8-6-15-11(14-8)9-5-7(12)3-4-10(9)13/h3-6H,2,13H2,1H3 |

InChI Key |

PTPDCYRUKQPRNP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CSC(=N1)C2=C(C=CC(=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline typically involves the formation of the thiazole ring followed by the introduction of the aniline and fluorine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the ethyl group and the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and pressures to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the nitro group if present.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may use amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that thiazole derivatives exhibit significant antibacterial properties against various strains of bacteria. For instance, compounds derived from thiazole scaffolds have been reported to possess activity against Staphylococcus aureus and other gram-positive bacteria .

Anticancer Activity

Research indicates that thiazole derivatives can act as inhibitors of cancer cell proliferation. A study demonstrated that modifications in the thiazole structure could enhance the efficacy of certain anticancer agents by improving their interaction with cellular targets . This suggests that 2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline may be a candidate for further investigation in cancer therapy.

Drug Resistance Modulation

Thiazole compounds have been explored for their role in overcoming drug resistance in cancer treatments. They can modulate the activity of P-glycoprotein, a key efflux transporter associated with multidrug resistance in cancer cells . This modulation can potentially enhance the effectiveness of conventional chemotherapeutics.

Metabolic Studies

The metabolic pathways of similar compounds, such as 4-fluoroaniline, have been studied to understand the biotransformation processes involved. These studies reveal insights into how modifications to the aniline structure influence metabolic stability and excretion patterns, which is crucial for drug design .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and fluorine atom can enhance binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride

- 3-{[(4-ethyl-1,3-thiazol-2-yl)methyl]amino}-2-pyrazinecarbonitrile

Uniqueness

2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline is unique due to the specific combination of the thiazole ring, ethyl group, and fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing from diverse research studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with thiazole derivatives. The introduction of the ethyl group at the 4-position of the thiazole ring enhances the compound's solubility and potentially its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiazole and aniline moieties exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have demonstrated that similar thiazole derivatives can act as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds with structural similarities have shown IC50 values in the low micromolar range against human breast cancer cell lines .

Enzyme Inhibition

Enzymatic assays have revealed that this compound may act as an inhibitor for specific enzymes involved in cancer progression. The inhibition of cyclin-dependent kinases (CDKs) has been particularly noted, which is crucial for regulating the cell cycle in tumor cells .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antibacterial Activity : A study reported that thiazole derivatives displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

- Anticancer Activity : In vitro studies on related thiazole compounds indicated significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT116 cells, with some compounds exhibiting GI50 values below 1 µM .

- Enzyme Inhibition : A recent investigation showed that certain fluorinated thiazole derivatives effectively inhibited CDK2 activity in tumor cells, suggesting a mechanism for their anticancer effects .

Data Summary

Q & A

Q. What are the established synthetic routes for 2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline, and how can purity be optimized?

The synthesis typically involves condensation reactions between 4-fluoroaniline derivatives and thiazole precursors. For example, thiazole rings can be constructed via cyclization of thioureas with α-halo ketones. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile. Analytical techniques like HPLC (≥95% purity) and NMR are critical for assessing purity. Contaminants such as unreacted 4-fluoroaniline or by-products (e.g., dimerized thiazoles) require careful monitoring .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 100–295 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (from the SHELX suite) ensures precise bond-length (±0.005 Å) and angle resolution. Hydrogen-bonding networks and π-π stacking interactions are analyzed using software like Mercury. For example, the thiazole ring’s planarity and fluoroaniline’s dihedral angles are key validation metrics .

Q. What spectroscopic methods are used to characterize this compound, and how are data interpreted?

- NMR : NMR signals for the aniline NH group typically appear at δ 4.8–5.2 ppm (broad), while thiazole protons resonate at δ 7.2–8.1 ppm.

- IR : Stretching vibrations for C=N (thiazole) at 1620–1650 cm and C-F (aniline) at 1220–1250 cm.

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 237.0922 for CHFNS). Cross-validation with computational tools (e.g., Gaussian) ensures accuracy .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

Graph-set analysis (e.g., Etter’s rules) reveals motifs like for N–H⋯N hydrogen bonds between thiazole and aniline moieties. These interactions stabilize the crystal lattice, with distances of 2.8–3.0 Å. Fluorine’s electronegativity may induce C–H⋯F contacts, affecting packing density. Comparative studies with non-fluorinated analogs show reduced intermolecular cohesion, highlighting fluorine’s role in supramolecular assembly .

Q. What contradictions exist in pharmacological data for thiazole-fluoroaniline derivatives, and how can they be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) often arise from substituent effects. For example, ethyl groups at the thiazole 4-position may enhance lipophilicity but reduce solubility, complicating dose-response curves. Rigorous SAR studies using isosteric replacements (e.g., replacing ethyl with cyclopropyl) and pharmacokinetic profiling (e.g., LogP assays) can clarify structure-activity relationships .

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

Catalytic systems like Pd/C or CuI improve cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole linkages), achieving yields >80%. Solvent selection (e.g., DMF for polar intermediates vs. toluene for non-polar steps) and microwave-assisted synthesis reduce reaction times. Process analytical technology (PAT) monitors real-time by-product formation, enabling rapid optimization .

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effect of the fluorine atom, predicting activation energies for substitution at the aniline para-position. Molecular dynamics (MD) simulations further assess solvation effects in polar aprotic solvents (e.g., DMSO), guiding solvent selection for regioselective reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.